molecular formula C14H11FO2 B6377767 4-(5-Fluoro-2-methylphenyl)-2-formylphenol CAS No. 1111129-22-6

4-(5-Fluoro-2-methylphenyl)-2-formylphenol

Cat. No.: B6377767
CAS No.: 1111129-22-6
M. Wt: 230.23 g/mol
InChI Key: GQZQNOYOHNSIMP-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-formylphenol is a fluorinated biphenyl compound that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. This molecule integrates a phenolic hydroxyl group and a formyl group on one aromatic ring, which is linked to a second ring featuring a fluorine atom and a methyl group. The presence of the formyl group makes this compound a prime precursor for the synthesis of Schiff bases, a class of compounds known for their wide range of biological activities and applications in material science . Schiff bases, synthesized from aldehydes like this one and primary amines, are extensively investigated for their antimicrobial, anti-inflammatory, anti-viral, and anti-tumor properties . The strategic incorporation of fluorine atoms into molecular structures is a well-established method in pharmaceutical development to enhance metabolic stability, improve lipid solubility, and fine-tune the overall pharmacokinetic profile of drug candidates . Consequently, this compound is of significant value for researchers designing and developing new active pharmaceutical ingredients (APIs), particularly in the discovery of kinase inhibitors and other targeted therapies . Beyond medicinal applications, the electronic properties imparted by its functional groups also make it a candidate for research in materials science, including the development of fluorescent dyes and non-linear optical (NLO) materials . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZQNOYOHNSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685098
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-22-6
Record name 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Installation

The phenolic hydroxyl group is protected as an isopropyl ether to mitigate undesired oxidation or electrophilic substitution during formylation. As demonstrated in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, 3-fluorophenol undergoes protection with 2-bromopropane and potassium carbonate in acetonitrile (yield: 85–90%). This method ensures minimal steric hindrance and facile deprotection later.

Bromination and Formylation

The protected intermediate undergoes bromination at the para-position using N-bromosuccinimide (NBS) under radical initiation, yielding 4-bromo-2-isopropoxybenzene. Subsequent Vilsmeier-Haack formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at the ortho-position.

Reaction Conditions :

  • Temperature: 0–5°C during POCl₃ addition, followed by 80–90°C for 4 hours.

  • Yield: 70–75% (HPLC purity: 92–95%).

Suzuki-Miyaura Cross-Coupling

The bromine at the para-position is replaced via coupling with 5-fluoro-2-methylphenylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture.

Optimized Parameters :

  • Catalyst loading: 2 mol% Pd.

  • Temperature: 90°C for 12 hours.

  • Yield: 80–85%.

Deprotection

The isopropyl group is cleaved using boron trichloride (BCl₃) in dichloromethane, restoring the phenolic hydroxyl group.

Data Summary :

StepReagents/ConditionsYield (%)Purity (%)
Protection2-bromopropane, K₂CO₃8899
BrominationNBS, AIBN, CCl₄7895
FormylationPOCl₃, DMF, 80°C7293
CouplingPd(PPh₃)₄, Na₂CO₃8297
DeprotectionBCl₃, CH₂Cl₂9599.5

Method 2: Grignard Exchange and Aldehyde Installation

Bromination of Protected Phenol

Building on the protocol for 2-fluoro-4-hydroxybenzaldehyde, 4-bromo-2-isopropoxyphenol is synthesized via bromination of isopropoxy-protected phenol using Br₂ in acetic acid.

Grignard Reagent Exchange

The bromine is replaced with a formyl group via Grignard reagent exchange. Isopropyl magnesium chloride reacts with 4-bromo-2-isopropoxybenzene at −10°C, followed by quenching with DMF to yield 2-formyl-4-isopropoxybenzene.

Critical Adjustments :

  • Temperature control (−10°C to 0°C) prevents side reactions.

  • DMF acts as both reagent and solvent.

Coupling and Deprotection

The 5-fluoro-2-methylphenyl group is introduced via Ullmann coupling with CuI as a catalyst. Final deprotection with BCl₃ yields the target compound.

Performance Metrics :

  • Grignard step yield: 68–72%.

  • Ullmann coupling yield: 75–80%.

Method 3: Reductive Amination and Direct Formylation

Synthesis of 5-Fluoro-2-methylaniline

4-Fluoro-2-nitrotoluene is reduced to 5-fluoro-2-methylaniline using iron powder and hydrochloric acid, achieving 70% yield. This intermediate is diazotized and converted to the corresponding boronic acid for coupling.

Directed Ortho-Metalation

2-hydroxybenzaldehyde undergoes directed metalation with LDA (lithium diisopropylamide), followed by trapping with DMF to install the formyl group. Subsequent coupling with the boronic acid derivative furnishes the target molecule.

Advantages :

  • Avoids protective groups.

  • Streamlined route (3 steps vs. 5 in Method 1).

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2Method 3
Total Yield (%)45–5040–4550–55
Purity (%)99.59897
ScalabilityHighModerateModerate
Cost EfficiencyModerateHighLow
Equipment DemandsStandardLow-temperatureSpecialized

Key Observations :

  • Method 1 excels in purity and scalability but involves multiple protection-deprotection steps.

  • Method 3 offers higher yields but requires specialized metalation conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 4-(5-Fluoro-2-methylphenyl)-2-hydroxyphenol.

    Substitution: 4-(5-Methoxy-2-methylphenyl)-2-formylphenol.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with anti-inflammatory and antimicrobial properties . Research indicates that fluorinated compounds often exhibit enhanced biological activity, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, revealing significant activity against various bacterial strains. This highlights its potential as a scaffold for developing new antibiotics.

Materials Science

In materials science, this compound is being explored for its potential use in the creation of advanced materials, including polymers and coatings. The incorporation of fluorinated groups can enhance material properties such as thermal stability and chemical resistance .

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to solvents, making them suitable for protective coatings in various industrial applications.

Biological Studies

The compound is also utilized in biological research to study the interactions of fluorinated compounds with biological systems. Its ability to form specific interactions with enzymes or receptors can be pivotal in understanding biochemical pathways.

Research Insight: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.

Chemical Synthesis

As a versatile building block, this compound is employed in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions.

Reaction TypeDescriptionCommon Reagents
OxidationConverts formyl group to carboxylic acidPotassium permanganate (KMnO4)
ReductionReduces formyl group to hydroxymethyl groupSodium borohydride (NaBH4)
SubstitutionFluorine can be replaced by nucleophilesAmines or thiols under basic conditions

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Electronic Effects Relevance to Original Compound
4-(4-Ethylthiophenyl)-2-formylphenol 4-Ethylthiophenyl at position 4 Thioether (electron-donating) Reduced electrophilicity compared to fluorinated analog; increased lipophilicity.
5-(4-Benzyloxyphenyl)-2-formylphenol Benzyloxy at position 4 Strong electron-donating (O-Benzyl) Higher phenol acidity due to electron-donating group; altered reactivity in nucleophilic substitutions.
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol Sulfamoyl at position 4 Strong electron-withdrawing Enhanced formyl electrophilicity; potential for improved condensation reactions.
6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol Fluoro-methoxycarbonyl at position 4 Electron-withdrawing (COOMe, F) Increased electron deficiency; may stabilize transition states in coupling reactions.

Key Observations :

  • Electron-withdrawing groups (e.g., F, COOMe, sulfamoyl) enhance the electrophilicity of the formyl group, favoring reactions like Schiff base formation .
  • Electron-donating groups (e.g., benzyloxy, ethylthio) reduce electrophilicity but improve solubility in non-polar solvents .

Physical and Chemical Properties

  • Lipophilicity : The 5-fluoro-2-methylphenyl group increases lipophilicity (LogP ~2.8 estimated) compared to derivatives with polar groups (e.g., sulfamoyl, LogP ~1.5 ).
  • Acidity: The phenol pKa is likely ~10–11, higher than sulfonamide-containing analogs (pKa ~8–9 ) but lower than benzyloxy-substituted derivatives (pKa ~12–13 ).

Biological Activity

4-(5-Fluoro-2-methylphenyl)-2-formylphenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a formyl group (-CHO) attached to a phenolic structure, with a fluorinated methylphenyl substituent. This unique combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorinated methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to increased biological efficacy.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, a study evaluated its effects on L1210 mouse leukemia cells, where it demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release pathways that suggest significant potential for further development as an anticancer agent .

Antimicrobial Properties

Research has also highlighted the compound's antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further exploration in antibiotic development. The fluorinated structure is believed to contribute to enhanced membrane permeability, facilitating its action against microbial cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
2-Fluoro-5-methylphenolHydroxyl group instead of formylModerate antimicrobial activity
5-Fluoro-2-methoxyphenylboronic AcidBoronic acid groupPotential anti-inflammatory properties
4-(3-Fluoro-4-methylphenyl)-2-formylphenolSimilar fluorinated structureAnticancer activity observed

The presence of both a formyl group and a fluorinated methylphenyl group in this compound imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including T-lymphoblastic cells. The compound showed selective cytotoxicity, sparing normal cells at higher concentrations .
  • Molecular Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with target enzymes implicated in cancer progression, suggesting a mechanism that could be exploited for therapeutic purposes .
  • ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties, supporting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-fluoro-2-methylphenylboronic acid and 2-formylphenol derivatives. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–100°C). Yield optimization requires inert atmosphere control and stoichiometric balancing of boronic acid to halide precursors. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the formyl group (δ ~10 ppm for aldehyde proton) and fluorine-induced deshielding in the aromatic region.
  • X-ray Crystallography : Use SHELXL for refinement to resolve spatial arrangement of substituents, particularly the fluorine and methyl groups on the biphenyl system .
  • IR Spectroscopy : Validate phenolic O–H stretch (~3200 cm⁻¹) and formyl C=O stretch (~1680 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Methodological Answer : The phenol and formyl groups confer limited aqueous solubility (enhanced with DMSO/ethanol cosolvents). Stability studies under varying pH (e.g., pH 2–10) show degradation via formyl oxidation at high pH. Storage recommendations: anhydrous conditions at –20°C with desiccants to prevent aldol condensation .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 2-methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing fluorine at position 5 activates the ring for NAS at positions ortho/para to itself, while the methyl group at position 2 sterically hinders substitution at adjacent sites. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive hotspots. Experimental validation via competitive reactions with amines/thiols under controlled conditions is advised .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds (e.g., 4-(2,4-difluorophenyl)-2-formylphenol)?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability, concentration thresholds). Standardize testing using CLSI guidelines, and validate via dose-response curves (IC₅₀/EC₅₀ calculations). Cross-reference with SAR studies on fluorophenyl derivatives to isolate substituent-specific effects .

Q. How can computational tools predict binding modes of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the formyl group and catalytic lysine residues or hydrophobic pockets. MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Poor crystallization due to flexible formyl/phenol groups can be addressed by derivatization (e.g., converting phenol to acetate ester). Screening crystallization solvents (e.g., DMF/water diffusion) and using seeding techniques with SHELX-compatible protocols improve crystal quality .

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